molecular formula C13H14O4 B5839602 7,8-dimethoxy-3,4-dimethyl-2H-chromen-2-one

7,8-dimethoxy-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B5839602
M. Wt: 234.25 g/mol
InChI Key: YHBFXOHIIQCYLN-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring lactones derived from the benzopyran-2-one structure. This compound is characterized by the presence of methoxy groups at positions 7 and 8, and methyl groups at positions 3 and 4 on the chromen-2-one core. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dimethoxy-3,4-dimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials could include 7,8-dimethoxyphenol and 3,4-dimethyl-β-ketoester. The reaction is carried out under reflux conditions with a suitable acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The biological activity of 7,8-dimethoxy-3,4-dimethyl-2H-chromen-2-one is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. The compound can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

    6,7-Dimethoxy-2H-chromen-2-one: Lacks the methyl groups at positions 3 and 4.

    7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one: Contains hydroxyl groups instead of methoxy groups at positions 7 and 8.

    4,7,8-Trimethoxy-3,5-dimethyl-2H-chromen-2-one: Has an additional methoxy group at position 4

Uniqueness: The presence of both methoxy and methyl groups in 7,8-dimethoxy-3,4-dimethyl-2H-chromen-2-one imparts unique chemical and biological properties. The methoxy groups enhance its solubility and stability, while the methyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

IUPAC Name

7,8-dimethoxy-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-7-8(2)13(14)17-11-9(7)5-6-10(15-3)12(11)16-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBFXOHIIQCYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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